molecular formula C21H14ClNO5 B2358905 N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 883957-91-3

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B2358905
CAS No.: 883957-91-3
M. Wt: 395.8
InChI Key: RBQZIRVZIWLTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a chromene-based derivative featuring a fused benzopyran core. Key structural elements include:

  • 3-Methoxyphenyl at position 3 (electron-donating group influencing electronic properties).
  • 4-Oxo group (ketone functionality for hydrogen bonding).
  • Furan-2-carboxamide at position 2 (providing a planar heterocyclic moiety).

Chromene derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with substituent positioning critically modulating activity.

Properties

IUPAC Name

N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c1-26-14-5-2-4-12(10-14)18-19(24)15-11-13(22)7-8-16(15)28-21(18)23-20(25)17-6-3-9-27-17/h2-11H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQZIRVZIWLTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 3-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate.

    Chlorination: The chromen-4-one intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Amidation: The chlorinated chromen-4-one is reacted with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Core Structure: The target compound and compound 12 share a chromene backbone, while compound 3 is benzene-based.
  • Substituent Effects :
    • The 6-chloro and 3-methoxyphenyl groups in the target compound may improve lipophilicity and metabolic stability compared to the sulfamoyl group in compound 12, which could enhance solubility.
    • Electron-donating groups (e.g., methoxy) in Suzuki reactions correlate with higher yields, as seen in compound 3 (94%) versus electron-withdrawing groups (38% for 5b) .
  • Synthesis : Compound 3 employs Suzuki-Miyaura cross-coupling, a robust method for biaryl formation, while compound 12 uses acetic acid-mediated condensation, suggesting divergent synthetic accessibility.

Challenges and Opportunities

  • Synthetic Challenges : Bulky or electron-poor substituents (e.g., in compound 5b ) reduce reaction yields. The target’s 3-methoxyphenyl group, being electron-donating, may mitigate this issue.
  • Characterization : Structural elucidation of such compounds typically relies on NMR, mass spectrometry, and X-ray crystallography (e.g., SHELX software for crystallographic refinement ).

Biological Activity

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chromenone core with chloro and methoxy substituents, which contribute to its reactivity and biological profile. The molecular formula is C16H14ClN2O3C_{16}H_{14}ClN_{2}O_{3} with a molecular weight of approximately 320.75 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₄ClN₂O₃
Molecular Weight320.75 g/mol
IUPAC NameThis compound
CAS Number883957-13-9

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the production of pro-inflammatory mediators .
  • Receptor Modulation : It may interact with various receptors, altering their activity and downstream signaling pathways. This modulation can lead to anti-inflammatory effects and potential anti-cancer properties.
  • Induction of Apoptosis : The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions, leading to programmed cell death.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of inflammatory cytokines and prostaglandins in various cell lines.

Anticancer Activity

The compound has shown promise in various cancer models. For instance, it has been evaluated against the MCF-7 breast cancer cell line, exhibiting cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The coumarin derivative also displays antimicrobial properties against various bacterial strains. It has been tested for its inhibitory effects on Gram-positive bacteria, showing significant activity with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Case Studies and Research Findings

  • Study on COX Inhibition : A study found that derivatives similar to this compound effectively inhibited COX enzymes, suggesting potential use in treating inflammatory diseases .
  • Cytotoxicity Assessment : In research involving MCF-7 cells, the compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting promising results that warrant further exploration for clinical applications.

Structure-Activity Relationship (SAR)

The SAR analysis of coumarin derivatives highlights the importance of specific substituents on the phenyl ring and their influence on biological activity:

SubstituentEffect on Activity
Methoxy GroupEnhances anti-inflammatory activity
Chloro GroupIncreases enzyme inhibition
Acetamide MoietyContributes to overall cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.